molecular formula C8H4F2N2S B2872553 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole CAS No. 2194843-68-8

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole

Cat. No.: B2872553
CAS No.: 2194843-68-8
M. Wt: 198.19
InChI Key: PRRNNBQQTDABCD-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a 3,4-difluorophenyl group

Scientific Research Applications

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Safety and Hazards

3,4-Difluorophenyl isocyanate is considered hazardous. It is toxic if swallowed or inhaled, causes skin and eye irritation, may cause respiratory irritation, and is combustible .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoroaniline with thiosemicarbazide, followed by cyclization using an oxidizing agent such as iodine or bromine in an organic solvent like acetonitrile . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole
  • 4-(3,4-Difluorophenyl)-1,3-thiazole
  • 2-Amino-4-(3,4-difluorophenyl)thiazole

Uniqueness

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole stands out due to its unique combination of a thiadiazole ring and difluorophenyl group, which imparts distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological contexts, making it more versatile compared to its analogs .

Properties

IUPAC Name

4-(3,4-difluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRNNBQQTDABCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSN=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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